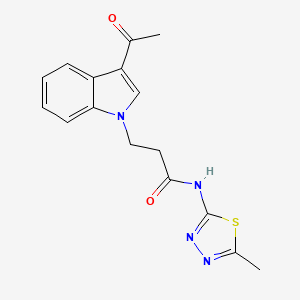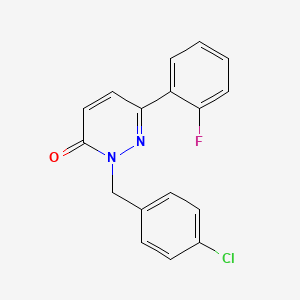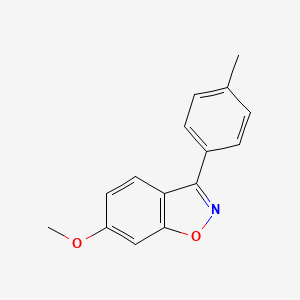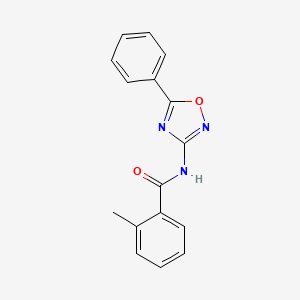![molecular formula C21H21N3O4 B4510086 N-{[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine](/img/structure/B4510086.png)
N-{[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine
Übersicht
Beschreibung
N-{[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine, also known as NOV, is a novel compound that has shown promising results in various scientific research studies. It is a pyridazine derivative that has been synthesized using a specific method, which will be discussed in NOV has been found to have potential applications in the fields of neuroscience, cancer research, and cardiovascular disease research. This paper aims to provide an overview of NOV, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research.
Wirkmechanismus
N-{[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). By inhibiting these enzymes, N-{[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine can reduce inflammation, inhibit tumor growth, and improve heart function.
Biochemical and Physiological Effects:
N-{[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine has been found to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the activity of COX-2, which is an enzyme that produces inflammatory mediators. N-{[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine can also inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In cardiovascular disease research, N-{[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine can improve heart function by increasing blood flow and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high purity yield. It can also be easily administered to cells or animals for in vitro or in vivo studies. However, the limitations of N-{[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for further research on N-{[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Another potential direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosage and administration of N-{[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine for its potential therapeutic applications.
In conclusion, N-{[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine is a novel compound that has shown promising results in various scientific research studies. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research have been discussed in this paper. N-{[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully explore its potential.
Wissenschaftliche Forschungsanwendungen
N-{[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine has been found to have potential applications in various scientific research studies. In the field of neuroscience, N-{[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine has been shown to have neuroprotective effects and can improve cognitive function. In cancer research, N-{[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine has been found to have anti-tumor effects and can inhibit the growth of cancer cells. In cardiovascular disease research, N-{[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine has been found to have cardioprotective effects and can improve heart function.
Eigenschaften
IUPAC Name |
3-methyl-2-[[2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13(2)20(21(27)28)22-18(25)12-24-19(26)10-9-17(23-24)16-8-7-14-5-3-4-6-15(14)11-16/h3-11,13,20H,12H2,1-2H3,(H,22,25)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBXWVUQVMIZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-1,3-benzothiazol-2-yl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4510023.png)

![4-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-2-piperazinone](/img/structure/B4510031.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B4510036.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}alanine](/img/structure/B4510038.png)
![1-cyclooctyl-4-(3-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4510045.png)


![N-{2-chloro-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4510079.png)
![4-methoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B4510090.png)
![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B4510096.png)
![2-{4-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-1-piperazinyl}ethanol](/img/structure/B4510101.png)